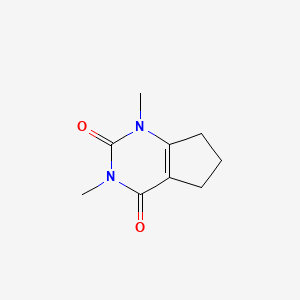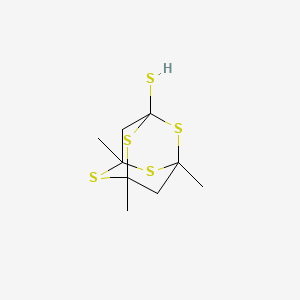
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol is a sulfur-containing organic compound with the molecular formula C₉H₁₄S₅ and a molecular weight of 282.53 g/mol . This compound is characterized by its unique adamantane-like structure, which includes four sulfur atoms and a thiol group. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol typically involves the reaction of 1-methylene-3,5,7-trimethyl-2,4,6,8-tetrathiaprotoadamantane with thioacetic acid under mild conditions . This reaction proceeds according to the anti-Markovnikov rule in the absence of catalysts and initiators . The predicted boiling point of the compound is 376.1±42.0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving thiol and sulfur chemistry. The process may involve multiple steps, including the preparation of intermediate compounds and purification stages to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing Agents: Dithiothreitol (DTT), sodium borohydride (NaBH₄).
Solvents: Ether, dichloromethane (DCM).
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Further oxidation products.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex sulfur-containing molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The compound’s sulfur atoms may also participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,3,5,7-tetramethyl-: Another sulfur-containing adamantane derivative with a similar structure but different methylation pattern.
1,1’-Dithiobis(3,5,7-trimethyl-2,4,6,8-tetrathiaadamantane): A dimeric form of the compound with two adamantane units linked by a disulfide bond.
Uniqueness
3,5,7-Trimethyl-2,4,6,8-tetrathiaadamantane-1-thiol is unique due to its specific methylation pattern and the presence of a thiol group, which imparts distinct chemical reactivity and potential biological activities. Its stability and ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C9H14S5 |
|---|---|
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
3,5,7-trimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane-1-thiol |
InChI |
InChI=1S/C9H14S5/c1-6-4-7(2)12-8(3,11-6)5-9(10,13-6)14-7/h10H,4-5H2,1-3H3 |
InChI-Schlüssel |
DUHMHIUFEINCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(SC(S1)(CC(S2)(S3)S)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)

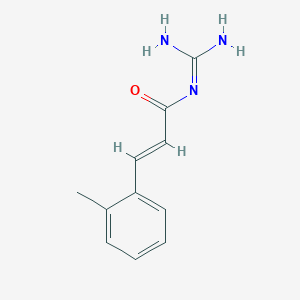
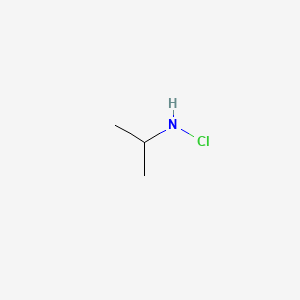
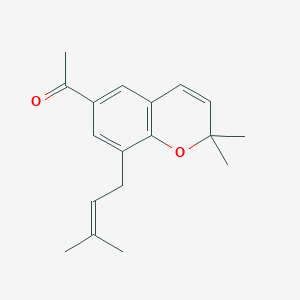
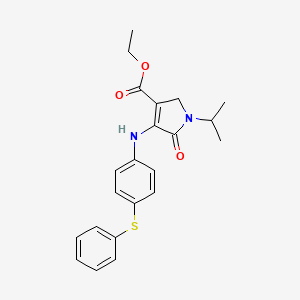
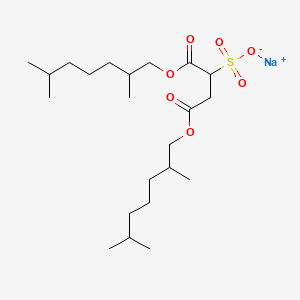


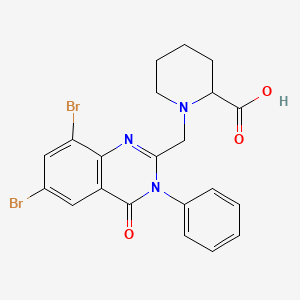
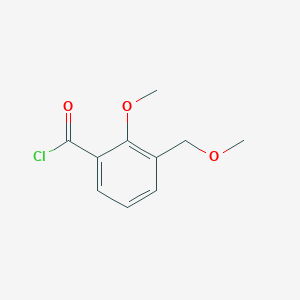

![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
